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Introduction

Anhydrovinblastine is a significant semi-synthetic vinca alkaloid derived from vinblastine, a

natural product of the Madagascar periwinkle, Catharanthus roseus.[1][2] As a member of the

vinca alkaloid family, it exhibits potent antineoplastic activity by interfering with microtubule

dynamics, a critical process for cell division.[1][2] This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and biological

activity of anhydrovinblastine, intended for researchers, scientists, and professionals in the

field of drug development.

Chemical Structure and Properties
Anhydrovinblastine is a complex dimeric indole alkaloid, formed by the coupling of two

monomeric alkaloids: catharanthine and vindoline.[3] The molecule possesses a molecular

formula of C46H56N4O8 and a molecular weight of approximately 792.96 g/mol .[4]

Table 1: Physicochemical Properties of Anhydrovinblastine
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Property Value Source

Molecular Formula C46H56N4O8 [4]

Molecular Weight 792.96 g/mol [4]

IUPAC Name

methyl

(1R,9R,10S,11R,12R,19R)-11-

acetyloxy-12-ethyl-4-

[(13S,15R)-17-ethyl-13-

methoxycarbonyl-1,11-

diazatetracyclo[13.3.1.04,12.0

5,10]nonadeca-4(12),5,7,9,16-

pentaen-13-yl]-10-hydroxy-5-

methoxy-8-methyl-8,16-

diazapentacyclo[10.6.1.01,9.0

2,7.016,19]nonadeca-2,4,6,13-

tetraene-10-carboxylate

[4]

CAS Number 38390-45-3 [4]

Synonyms 3',4'-Anhydrovinblastine, AVLB [2]

Biological Activity and Mechanism of Action
Anhydrovinblastine's primary mechanism of action is the inhibition of microtubule

polymerization.[1][2] By binding to tubulin, the protein subunit of microtubules, it disrupts the

assembly of the mitotic spindle, a crucial structure for the segregation of chromosomes during

cell division.[1][2] This interference leads to an arrest of the cell cycle in the M phase, ultimately

inducing apoptosis (programmed cell death) in rapidly proliferating cancer cells.[1][2]

Cytotoxicity
While specific IC50 values for anhydrovinblastine against a wide range of human cancer cell

lines are not readily available in the public domain, studies on its derivatives have

demonstrated potent cytotoxic effects. For instance, various amide derivatives of

anhydrovinblastine have shown significant proliferation inhibition against A549 (non-small cell

lung cancer) and HeLa (cervical cancer) cell lines. It is important to note that the cytotoxicity of

these derivatives is influenced by the nature of the substituents.
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Table 2: Cytotoxicity Data (Illustrative for Derivatives)

Compound Cell Line IC50 (µM) Reference

Anhydrovinblastine

Amide Derivatives
A549 Varies

Anhydrovinblastine

Amide Derivatives
HeLa Varies

Note: This table is illustrative and based on data for derivatives of anhydrovinblastine.

Comprehensive IC50 data for the parent compound is limited.

Pharmacokinetics
Detailed in vivo pharmacokinetic parameters for anhydrovinblastine are not extensively

documented. However, data from related vinca alkaloids like vinblastine can provide some

insights. Vinblastine exhibits a multi-compartmental pharmacokinetic profile with a large volume

of distribution, indicating extensive tissue binding. It is primarily eliminated through hepatic

metabolism and biliary excretion.[5]

Table 3: Pharmacokinetic Parameters of Vinblastine (for reference)

Parameter Value (in rats) Reference

Terminal Half-life (t½) 14.3 h [5]

Systemic Clearance (CL) 1.49 L/h/kg [5]

Apparent Volume of

Distribution (Vd)
11.46 L/kg [5]

Note: This data is for vinblastine and should be considered as a reference for the potential

pharmacokinetic behavior of anhydrovinblastine.

Experimental Protocols
Synthesis of Anhydrovinblastine
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A common method for the synthesis of anhydrovinblastine involves the biomimetic coupling of

catharanthine and vindoline, often mediated by an iron(III) salt like ferric chloride (FeCl3).[6]

Protocol: FeCl3-Mediated Coupling of Catharanthine and Vindoline[6]

Reactant Preparation: Prepare equimolar solutions of catharanthine and vindoline in a

suitable solvent mixture, such as aqueous 0.1 N HCl and trifluoroethanol (CF3CH2OH).

Coupling Reaction: To the mixture of catharanthine and vindoline at room temperature (23

°C), add 5 equivalents of FeCl3. The reaction is presumed to proceed through the generation

of a catharanthine amine radical cation, which then undergoes oxidative fragmentation and

couples with vindoline.

Reduction: Following the coupling reaction, reduce the intermediate iminium ion using

sodium borohydride (NaBH4).

Purification: Purify the resulting anhydrovinblastine using standard chromatographic

techniques.

Catharanthine

Iminium Ion IntermediateVindoline

FeCl3
   Coupling

Anhydrovinblastine

NaBH4
 Reduction

Click to download full resolution via product page

Synthesis of Anhydrovinblastine

In Vitro Tubulin Polymerization Assay
This assay measures the effect of anhydrovinblastine on the polymerization of purified

tubulin.[7][8]
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Protocol: Spectrophotometric Tubulin Polymerization Assay[7]

Reagent Preparation:

Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM

MgCl2, 0.5 mM EGTA, pH 6.9) on ice.

Prepare a stock solution of GTP.

Prepare various concentrations of anhydrovinblastine in the assay buffer. Include a

vehicle control (e.g., DMSO) and a positive control (e.g., another known tubulin inhibitor).

Assay Setup:

In a 96-well plate on ice, add the general tubulin buffer.

Add the different concentrations of anhydrovinblastine to the respective wells.

Add the purified tubulin solution to each well.

Initiation and Measurement:

Initiate polymerization by adding GTP to each well and immediately transferring the plate

to a spectrophotometer pre-warmed to 37°C.

Measure the change in absorbance at 340 nm at regular intervals (e.g., every minute) for

a defined period (e.g., 60 minutes). The increase in absorbance corresponds to the extent

of tubulin polymerization.

Data Analysis:

Plot absorbance versus time to generate polymerization curves.

Calculate the percentage of inhibition of tubulin polymerization for each concentration of

anhydrovinblastine relative to the vehicle control.

Determine the IC50 value from a dose-response curve.
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Reagent Preparation Assay Execution
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In Vitro Tubulin Polymerization Assay Workflow

Cell Cycle Analysis
Flow cytometry is used to determine the effect of anhydrovinblastine on the cell cycle

distribution.[9][10]

Protocol: Cell Cycle Analysis by Flow Cytometry[10]

Cell Culture and Treatment:

Seed cells (e.g., a cancer cell line) in culture plates and allow them to adhere.

Treat the cells with various concentrations of anhydrovinblastine for a specific duration

(e.g., 24 hours). Include an untreated control.

Cell Harvesting and Fixation:

Harvest the cells by trypsinization.

Wash the cells with phosphate-buffered saline (PBS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1248250?utm_src=pdf-body-img
https://www.benchchem.com/product/b1248250?utm_src=pdf-body
https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-with-propidium-iodide-staining
https://cancer.wisc.edu/research/wp-content/uploads/2017/08/Flow_TechNotes_Cell-cycle-analysis.pdf
https://cancer.wisc.edu/research/wp-content/uploads/2017/08/Flow_TechNotes_Cell-cycle-analysis.pdf
https://www.benchchem.com/product/b1248250?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fix the cells by adding cold 70% ethanol dropwise while vortexing gently.

Incubate the cells on ice for at least 2 hours for fixation.

Staining:

Wash the fixed cells with PBS to remove the ethanol.

Resuspend the cells in a staining buffer containing a DNA-intercalating dye (e.g.,

propidium iodide) and RNase A (to prevent staining of RNA).

Incubate the cells in the staining solution, protected from light.

Flow Cytometry:

Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the

DNA dye is proportional to the DNA content of the cells.

Data Analysis:

Generate histograms of cell count versus fluorescence intensity.

Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M)

based on their DNA content. An accumulation of cells in the G2/M phase is indicative of

mitotic arrest.

Potential Signaling Pathways Affected by
Anhydrovinblastine
The primary effect of anhydrovinblastine is the disruption of microtubule dynamics. This can

trigger a cascade of downstream signaling events.
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Anhydrovinblastine Mechanism of Action

Conclusion
Anhydrovinblastine is a potent antineoplastic agent with a well-defined mechanism of action

centered on the disruption of microtubule polymerization. Its chemical structure and properties

make it a valuable lead compound for the development of new anticancer drugs. This technical

guide has summarized the key chemical, physical, and biological characteristics of
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anhydrovinblastine, and provided detailed experimental protocols for its synthesis and

biological evaluation. Further research to fully elucidate its in vivo pharmacokinetic profile and

to obtain comprehensive cytotoxicity data against a broader range of cancer cell lines will be

crucial for its future clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of
(+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

2. rsc.org [rsc.org]

3. researchgate.net [researchgate.net]

4. Anhydrovinblastine | C46H56N4O8 | CID 11104750 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. In vivo and in vitro pharmacokinetics and metabolism of vincaalkaloids in rat. II.
Vinblastine and vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural
Analogues - PMC [pmc.ncbi.nlm.nih.gov]

7. benchchem.com [benchchem.com]

8. sigmaaldrich.com [sigmaaldrich.com]

9. Flow cytometry with PI staining | Abcam [abcam.com]

10. cancer.wisc.edu [cancer.wisc.edu]

To cite this document: BenchChem. [Anhydrovinblastine: A Technical Guide to its Chemical
Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1248250#anhydrovinblastine-chemical-structure-
and-properties]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1248250?utm_src=pdf-body
https://www.benchchem.com/product/b1248250?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2570212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2570212/
https://www.rsc.org/suppdata/d4/dt/d4dt03219e/d4dt03219e3.pdf
https://www.researchgate.net/figure/Biosynthesis-of-vinblastine-from-the-monomeric-precursors-catharanthine-and-vindoline_fig10_5781907
https://pubchem.ncbi.nlm.nih.gov/compound/Anhydrovinblastine
https://pubchem.ncbi.nlm.nih.gov/compound/Anhydrovinblastine
https://pubmed.ncbi.nlm.nih.gov/2088769/
https://pubmed.ncbi.nlm.nih.gov/2088769/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2727944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2727944/
https://www.benchchem.com/pdf/Preliminary_Studies_on_Tubulin_Polymerization_IN_34_An_In_depth_Technical_Guide.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/421/820/17-10194tubulinpolymerizationmanualrev2.pdf
https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-with-propidium-iodide-staining
https://cancer.wisc.edu/research/wp-content/uploads/2017/08/Flow_TechNotes_Cell-cycle-analysis.pdf
https://www.benchchem.com/product/b1248250#anhydrovinblastine-chemical-structure-and-properties
https://www.benchchem.com/product/b1248250#anhydrovinblastine-chemical-structure-and-properties
https://www.benchchem.com/product/b1248250#anhydrovinblastine-chemical-structure-and-properties
https://www.benchchem.com/product/b1248250#anhydrovinblastine-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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